

Application Notes and Protocols: Togni Reagent I in Photoredox Catalysis

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Compound of Interest

Compound Name:	3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
Cat. No.:	B116650

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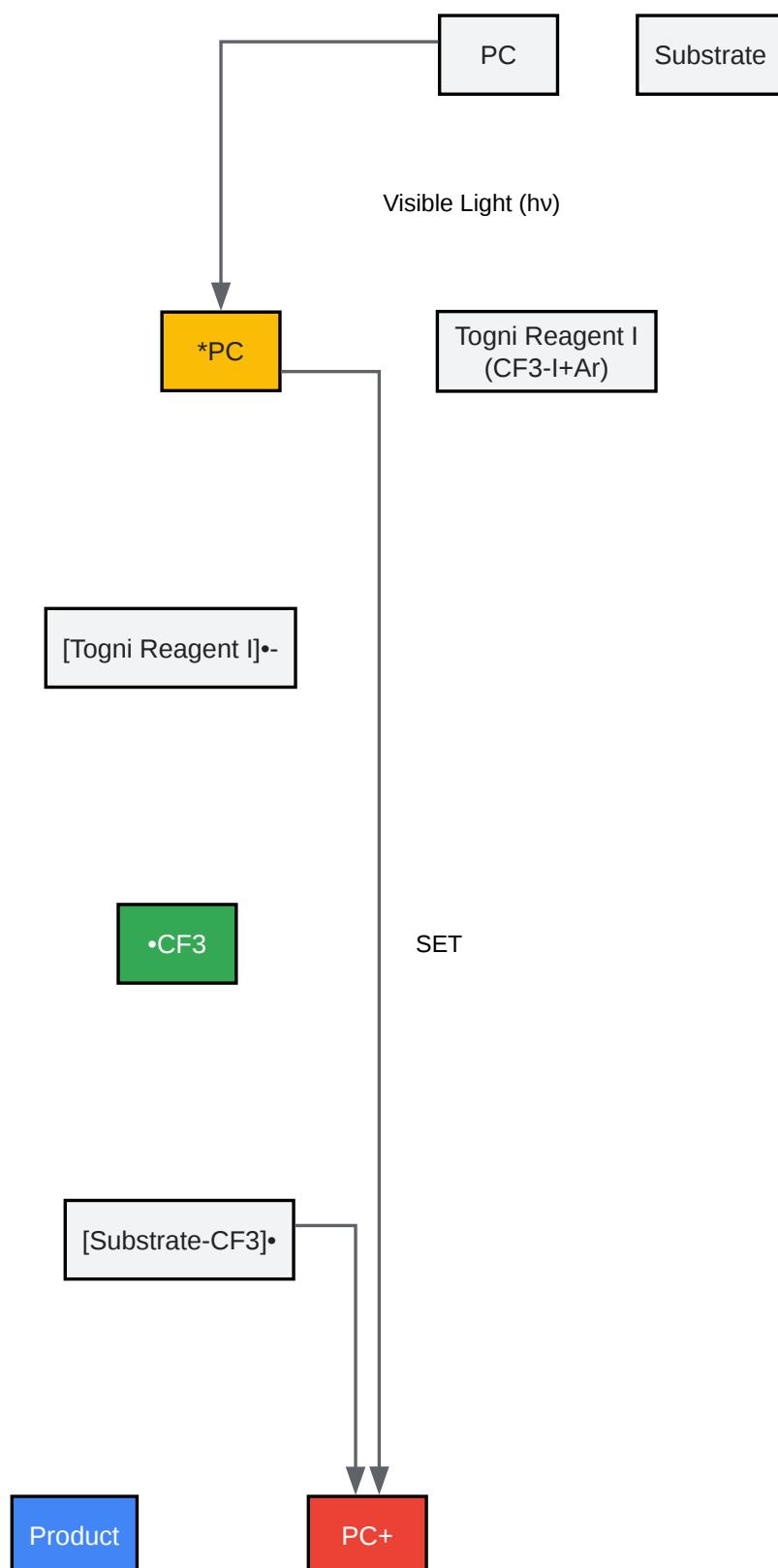
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Togni Reagent I as a trifluoromethyl source in visible-light photoredox catalysis. The trifluoromethyl group is a critical moiety in medicinal chemistry and materials science, and photoredox catalysis offers a mild and efficient method for its installation. Togni Reagent I, a stable and electrophilic source of the CF₃ group, has emerged as a versatile partner in these reactions.

Core Concepts

Visible-light photoredox catalysis utilizes a photocatalyst (PC) that, upon absorption of light, can engage in single-electron transfer (SET) processes. In the context of Togni Reagent I, the reaction is typically initiated by the reductive quenching of the excited photocatalyst (*PC). The excited catalyst transfers an electron to the Togni Reagent I, leading to its fragmentation and the generation of a trifluoromethyl radical (•CF₃). This highly reactive intermediate can then engage in a variety of bond-forming reactions.

A general mechanistic cycle is depicted below:



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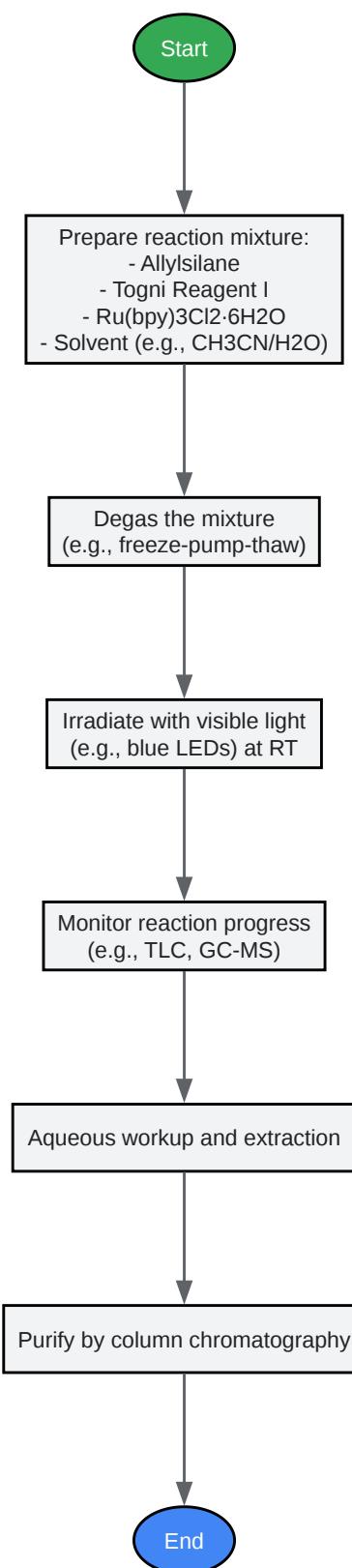
Caption: General Mechanistic Cycle of Photoredox Catalysis with Togni Reagent I.

Applications and Protocols

Trifluoromethylation of Allylsilanes

The photoredox-catalyzed trifluoromethylation of allylsilanes provides access to valuable allylic trifluoromethylated compounds. The reaction proceeds with good regioselectivity, dictated by the silicon substituent.^[1]

Experimental Workflow:

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Caption: Experimental workflow for the trifluoromethylation of allylsilanes.

Quantitative Data Summary:

Entry	Allylsilane Substrate	Product	Yield (%)
1	(E)-3-(trimethylsilyl)hex-4-enoate	Ethyl (E)-6,6,6-trifluoro-5-methylhex-3-enoate	75
2	(E)-cinnamyl(trimethylsilyl)silane	(E)-(4,4,4-trifluoro-1-phenylbut-1-en-2-yl)benzene	68
3	Trimethyl(3-phenylallyl)silane	(3,3,3-trifluoro-2-phenylpropyl)benzene	82

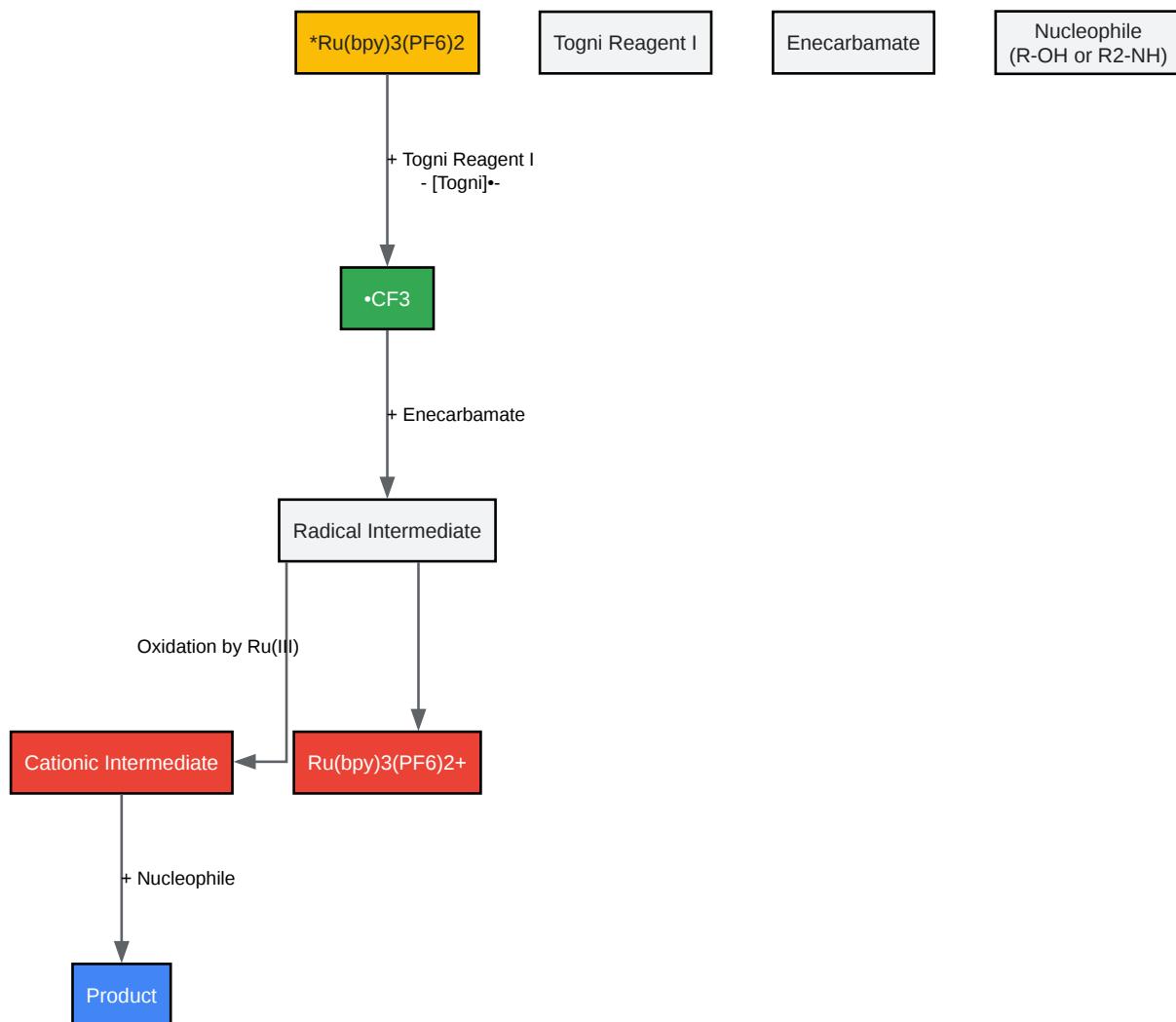
Detailed Experimental Protocol:

A solution of the allylsilane (0.2 mmol, 1.0 equiv), Togni Reagent I (0.3 mmol, 1.5 equiv), and Ru(bpy)₃Cl₂·6H₂O (0.01 mmol, 5 mol%) in CH₃CN/H₂O (3:1, 4 mL) is placed in a screw-capped vial. The mixture is degassed by three freeze-pump-thaw cycles. The vial is then placed in front of a blue LED lamp and stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

Oxy- and Amino-Trifluoromethylation of Enecarbamates

The three-component reaction of enecarbamates, Togni Reagent I, and a nucleophile (alcohols or amines) under photoredox conditions allows for the synthesis of complex α -trifluoromethylated amines.[2][3]

Reaction Signaling Pathway:

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Caption: Signaling pathway for the trifluoromethylation of enecarbamates.

Quantitative Data Summary:

Entry	Enecarbamate	Nucleophile	Product	Yield (%)
1	N-vinylacetamide	Methanol	2-(methoxy)-1-(trifluoromethyl)ethyl acetamide	85
2	N-styrylacetamide	Ethanol	2-(ethoxy)-1-phenyl-1-(trifluoromethyl)ethyl acetamide	78
3	N-vinylacetamide	Aniline	2-(phenylamino)-1-(trifluoromethyl)ethyl acetamide	65

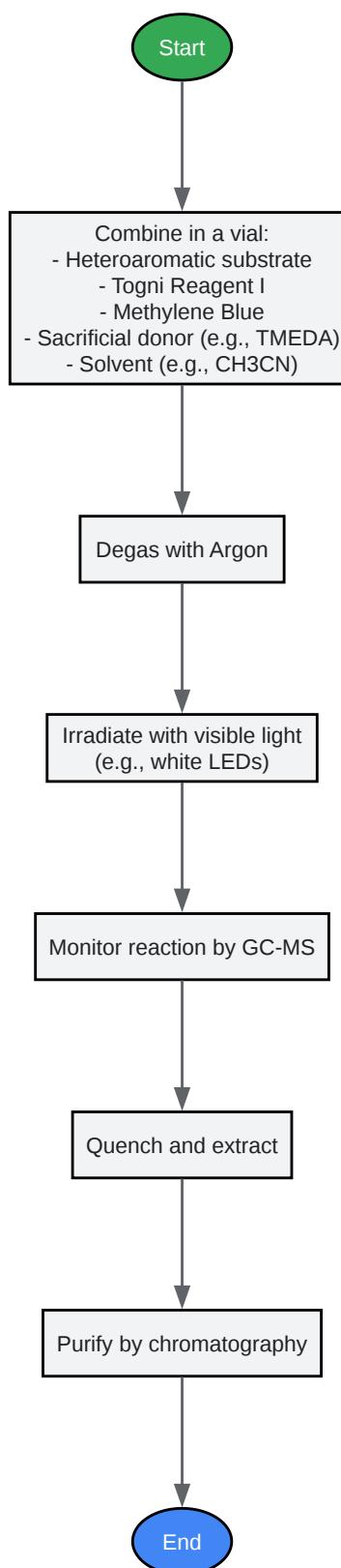
Detailed Experimental Protocol:

In an oven-dried vial equipped with a magnetic stir bar, the enecarbamate (0.2 mmol, 1.0 equiv), Togni Reagent I (0.3 mmol, 1.5 equiv), and --INVALID-LINK--2 (0.004 mmol, 2 mol%) are dissolved in the nucleophilic solvent (e.g., methanol, 2 mL). The vial is sealed with a cap and the solution is degassed with argon for 15 minutes. The reaction mixture is then irradiated with a blue LED lamp at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography to give the desired product.

Trifluoromethylation of (Hetero)aromatics

Direct C-H trifluoromethylation of electron-rich (hetero)aromatics can be achieved using Togni Reagent I with an organic photoredox catalyst, such as Methylene Blue, in the presence of a sacrificial electron donor.^[4]

Experimental Workflow:



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Caption: Workflow for the trifluoromethylation of (hetero)aromatics.

Quantitative Data Summary:

Entry	Substrate	Product	Yield (%)
1	Pyrrole	2-(Trifluoromethyl)pyrrole	78
2	Indole	3-(Trifluoromethyl)indole	85
3	Furan	2-(Trifluoromethyl)furan	65

Detailed Experimental Protocol:

To a 10 mL vial is added the (hetero)aromatic substrate (0.5 mmol, 1.0 equiv), Togni Reagent I (0.75 mmol, 1.5 equiv), Methylene Blue (0.01 mmol, 2 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.0 mmol, 2.0 equiv) in acetonitrile (5 mL). The reaction mixture is degassed with argon for 20 minutes. The vial is then sealed and irradiated with a white LED lamp (e.g., 24 W) with stirring at room temperature for 16 hours. After the reaction is complete, the mixture is poured into water (20 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography on silica gel to afford the trifluoromethylated product.

Concluding Remarks

The use of Togni Reagent I in photoredox catalysis provides a powerful and versatile platform for the introduction of the trifluoromethyl group into a wide range of organic molecules. The mild reaction conditions, high functional group tolerance, and predictable reactivity make these methods highly attractive for applications in drug discovery and materials science. The protocols outlined above serve as a starting point for researchers to explore the rich chemistry of Togni Reagent I in this rapidly evolving field.

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